molecular formula C10H11Li B14476538 lithium;2-methylprop-1-enylbenzene CAS No. 66050-73-5

lithium;2-methylprop-1-enylbenzene

Cat. No.: B14476538
CAS No.: 66050-73-5
M. Wt: 138.2 g/mol
InChI Key: HGSWTUPGDOISGC-UHFFFAOYSA-N
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Description

Lithium;2-methylprop-1-enylbenzene is an organolithium compound that combines the properties of lithium with an aromatic hydrocarbon. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-methylprop-1-enylbenzene typically involves the reaction of 2-methylprop-1-enylbenzene with an organolithium reagent. One common method is the reaction of 2-methylprop-1-enylbenzene with butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-methylprop-1-enylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons.

    Substitution: The lithium atom in the compound can be substituted with other electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Alkanes or alkenes.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Lithium;2-methylprop-1-enylbenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of lithium;2-methylprop-1-enylbenzene involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilic character allows it to participate in various chemical reactions, forming new bonds and compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;phenylprop-1-enylbenzene
  • Lithium;2-methylprop-2-enylbenzene
  • Lithium;ethylbenzene

Uniqueness

Lithium;2-methylprop-1-enylbenzene is unique due to the presence of the 2-methylprop-1-enyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.

Properties

CAS No.

66050-73-5

Molecular Formula

C10H11Li

Molecular Weight

138.2 g/mol

IUPAC Name

lithium;2-methylprop-1-enylbenzene

InChI

InChI=1S/C10H11.Li/c1-9(2)8-10-6-4-3-5-7-10;/h3-7H,1-2H3;/q-1;+1

InChI Key

HGSWTUPGDOISGC-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(=[C-]C1=CC=CC=C1)C

Origin of Product

United States

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